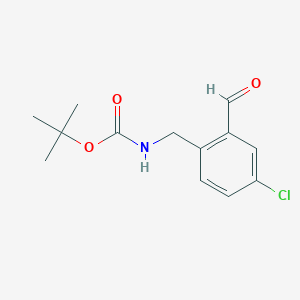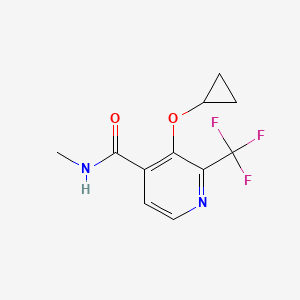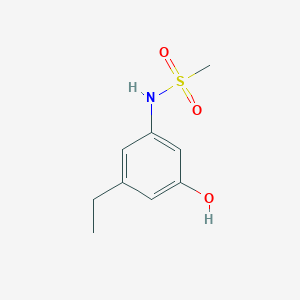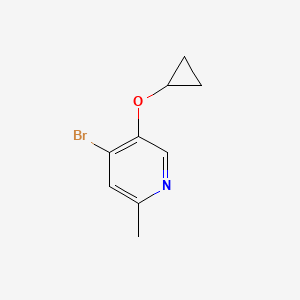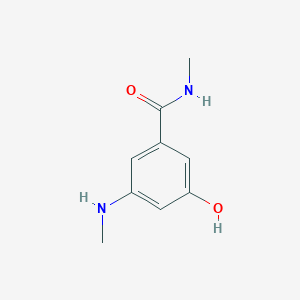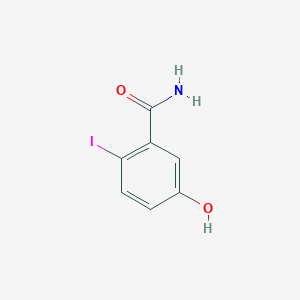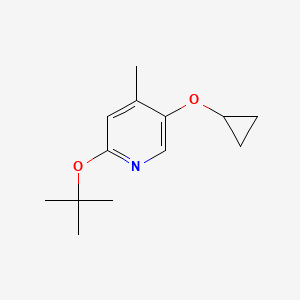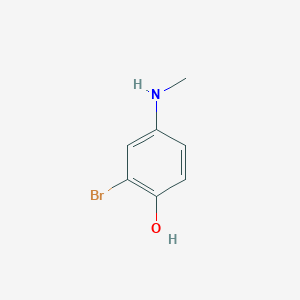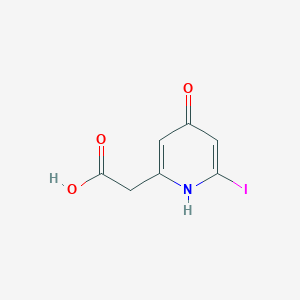
4-Bromo-2-(cyclohexylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is a derivative of phenol, where a bromine atom is substituted at the 4th position and a cyclohexylmethyl group is attached to the 2nd position of the phenol ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclohexylmethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as carbon disulfide or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclohexylmethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form cyclohexylmethyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide or alkoxide ions in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl derivatives.
Coupling: Formation of biaryl or aryl-alkyl compounds.
Scientific Research Applications
4-Bromo-2-(cyclohexylmethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The bromine atom and phenolic group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a cyclohexylmethyl group.
4-Bromo-2-methylphenol: Contains a methyl group instead of a cyclohexylmethyl group.
4-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
Uniqueness
4-Bromo-2-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which increases its hydrophobicity and may enhance its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can influence its reactivity and biological activity compared to other bromophenols .
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
4-bromo-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
WRQQZNURODBQII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





